

Application Notes and Protocols: Hyperpolarized L-Glutamine-15N for Magnetic Resonance Imaging

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Compound of Interest

Compound Name: *L-Glutamine-15N*

Cat. No.: *B1338180*

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Introduction

Hyperpolarized magnetic resonance imaging (MRI) is a powerful, non-invasive imaging modality that enables real-time monitoring of metabolic pathways in vivo. The use of hyperpolarized L-Glutamine labeled with stable isotopes, such as ^{15}N and ^{13}C , provides a significant signal enhancement, allowing for the sensitive detection of glutamine metabolism. This is particularly relevant in oncology, where many cancer cells exhibit a high demand for glutamine to fuel their rapid proliferation and growth.^{[1][2][3][4][5]}

These application notes provide an overview of the use of hyperpolarized **L-Glutamine-15N** for MRI, with a focus on its application in cancer metabolism research. Detailed protocols for hyperpolarization, in vivo imaging, and data analysis are provided to guide researchers in utilizing this advanced imaging technique.

Principle of the Technology

Hyperpolarization dramatically increases the nuclear spin polarization of a substrate, leading to a signal enhancement of several orders of magnitude in MRI. This enhanced signal allows for the detection of the injected substrate and its metabolic products in real-time. When hyperpolarized **L-Glutamine-15N** is injected in vivo, its conversion to glutamate by the enzyme

glutaminase can be monitored, providing a direct measure of glutaminolysis.[1][2][3] This process is a key metabolic pathway in many cancers, where glutamine serves as a crucial source of carbon and nitrogen for the tricarboxylic acid (TCA) cycle and biosynthesis.[4][6]

The use of isotopically enriched glutamine, such as [5-13C,4,4-2H2,5-15N]-L-glutamine, is advantageous as it prolongs the T1 relaxation time of the hyperpolarized signal, allowing for a longer imaging window.[1][2][3]

Applications

The primary application of hyperpolarized **L-Glutamine-15N** MRI is the in vivo assessment of glutaminolysis. This has significant implications for:

- **Cancer Diagnosis and Staging:** Differentiating between malignant and benign tumors based on their metabolic phenotype.
- **Treatment Response Monitoring:** Evaluating the efficacy of therapies targeting glutamine metabolism, such as glutaminase inhibitors.[2]
- **Drug Development:** Providing a pharmacodynamic biomarker to assess target engagement of novel anti-cancer drugs that modulate glutamine metabolism.[1][2]
- **Understanding Tumor Metabolism:** Investigating the metabolic heterogeneity within tumors and its role in tumor progression and resistance to therapy.[4]

Quantitative Data

The following tables summarize key quantitative data related to the use of hyperpolarized L-Glutamine for MRI.

Table 1: T1 Relaxation Times of Hyperpolarized Glutamine Analogs

Compound	Magnetic Field (T)	Temperature (°C)	T1 Relaxation Time (s)
[5-13C,4,4-2H2,5-15N]-L-glutamine in D2O	1.0	Not Specified	72 ± 5
α-trideuteromethyl[15N] glutamine (in vivo)	Not Specified	Not Specified	~8-fold higher than [13C, 15N2]urea
15N-choline (in vivo)	9.4	Not Specified	126 ± 15

Data compiled from multiple sources.[\[2\]](#)[\[7\]](#)[\[8\]](#)

Table 2: In Vivo Experimental Parameters for Hyperpolarized [5-13C,4,4-2H2,5-15N]-L-glutamine Imaging in a Pancreatic Cancer Xenograft Model

Parameter	Value
Animal Model	MIA PaCa-2 xenografts in mice
Glutaminase Inhibitor	CB-839
Inhibitor Dosage	200 mg/kg (single oral gavage)
Imaging Time Post-Inhibitor	2 hours
Hyperpolarized Agent	[5-13C,4,4-2H2,5-15N]-L-glutamine
Imaging Modality	Sagittal slab dynamic 13C HP MRS

Data from a study on pancreatic cancer xenografts.[\[2\]](#)

Experimental Protocols

Protocol 1: Hyperpolarization of [5-13C,4,4-2H2,5-15N]-L-Glutamine via Dissolution Dynamic Nuclear Polarization (DNP)

This protocol is based on methods described for hyperpolarizing glutamine for in vivo studies.
[\[2\]](#)

Materials:

- [5-¹³C,4,4-²H₂,5-¹⁵N]-L-glutamine
- 10 N Sodium Hydroxide (NaOH)
- OX063 trityl radical (e.g., from Oxford Chemicals)
- Glycerol
- DNP Polarizer (e.g., SPINlab Polarizer, General Electric)
- Dissolution medium (e.g., phosphate buffered saline)

Procedure:

- Sample Preparation:
 - For each experiment, prepare a fresh sample.
 - Dissolve 20 mg of [5-¹³C,4,4-²H₂,5-¹⁵N]-L-glutamine in 14 μL of 10 N NaOH.
 - Add 13.0 mg of a mixture of 8.2% OX063 in glycerol. This results in a final glutamine concentration of 4 M and an OX063 concentration of 15 mM.
 - Sonicate the sample in ice-chilled water for 10 minutes to ensure complete dissolution.
- Polarization:
 - Transfer the sample to the DNP polarizer.
 - Polarize the sample for at least 2 hours at a magnetic field of 5.0 T and a temperature of 0.80 K, with a microwave frequency of 139.995 GHz.
- Dissolution:

- Rapidly dissolve the hyperpolarized sample in a pre-heated, sterile dissolution medium.
- The final solution should be rapidly transferred for injection to minimize polarization loss.

Protocol 2: In Vivo MRI of Hyperpolarized L-Glutamine-¹⁵N Metabolism

This protocol outlines a general workflow for in vivo imaging experiments in a tumor-bearing mouse model.

Materials:

- Tumor-bearing animal model (e.g., subcutaneous xenograft)
- Anesthesia equipment
- Catheter for intravenous injection
- MRI scanner equipped for X-nuclei imaging (e.g., ¹³C or ¹⁵N)
- Hyperpolarized [5-¹³C,4,4-²H₂,5-¹⁵N]-L-glutamine solution (from Protocol 1)

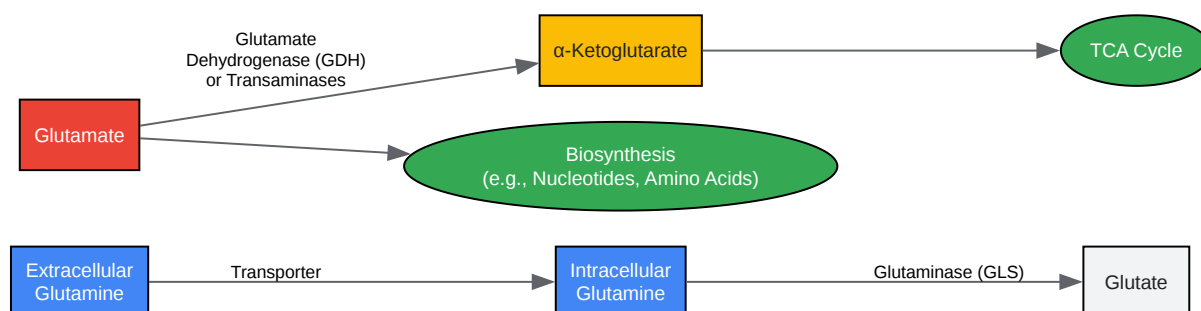
Procedure:

- Animal Preparation:
 - Anesthetize the animal and maintain anesthesia throughout the imaging procedure.
 - Place a catheter in the tail vein for intravenous injection of the hyperpolarized substrate.
 - Position the animal within the MRI scanner, ensuring the tumor is within the imaging field of view.
- MRI Acquisition Setup:
 - Acquire anatomical reference images (e.g., T2-weighted ¹H images).

- Set up the MRI acquisition protocol for dynamic X-nuclei spectroscopy or spectroscopic imaging to detect the hyperpolarized glutamine and its metabolic product, glutamate.
- Injection and Dynamic Acquisition:
 - Inject a bolus of the hyperpolarized [5-¹³C,4,4-²H₂,5-¹⁵N]-L-glutamine solution intravenously.
 - Simultaneously begin the dynamic MRI acquisition to capture the arrival of the hyperpolarized substrate and its metabolic conversion over time.
- Data Analysis:
 - Process the acquired spectral data to identify and quantify the signals from hyperpolarized glutamine and glutamate.
 - Calculate metabolic rates, such as the rate of glutamine to glutamate conversion (kPL).
 - Generate metabolic maps by overlaying the spatial distribution of metabolites onto the anatomical images.

Visualizations

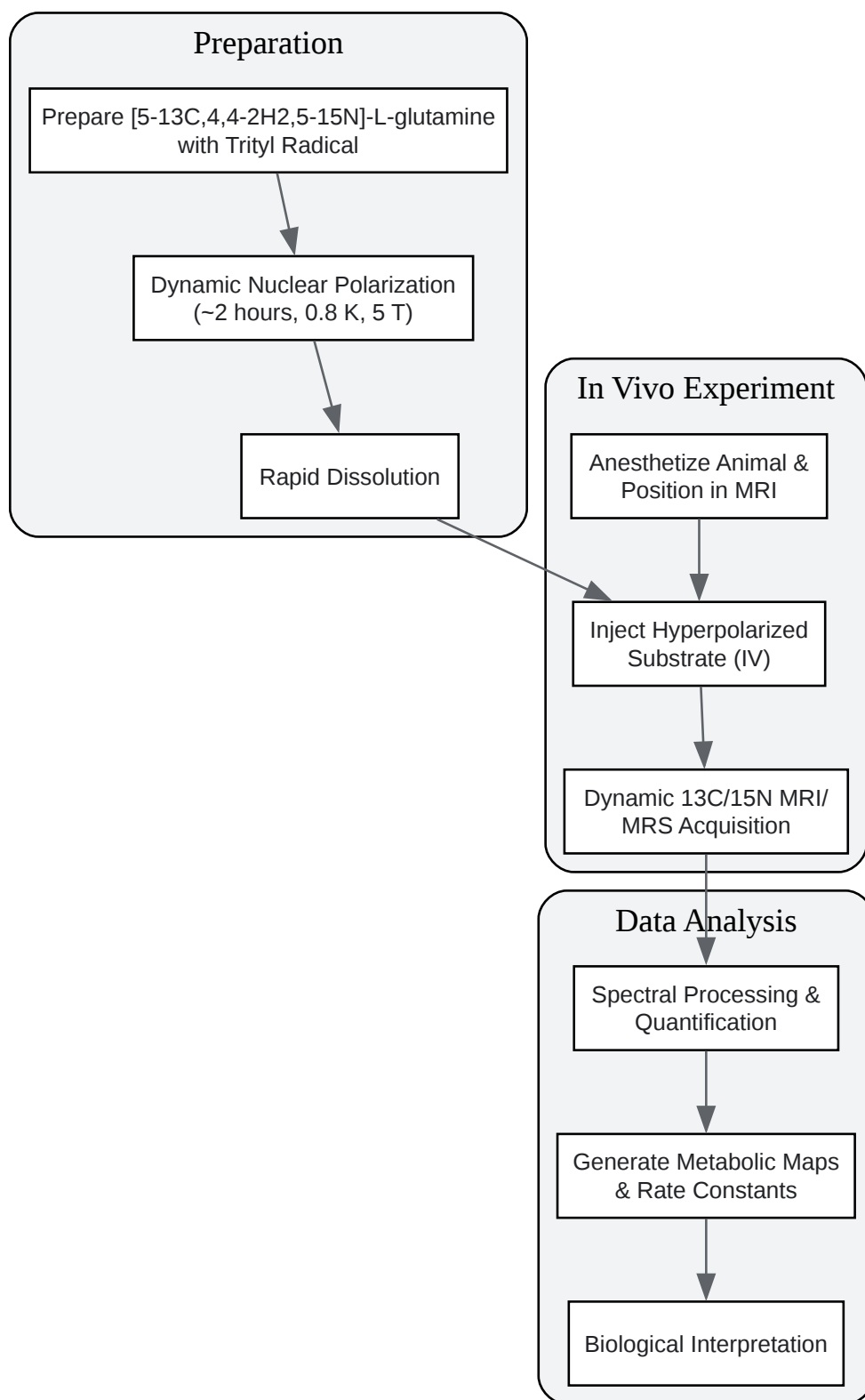
Glutaminolysis Signaling Pathway



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Caption: The metabolic pathway of glutaminolysis.

Experimental Workflow for Hyperpolarized MRI



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Caption: The experimental workflow for in vivo hyperpolarized MRI.

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